molecular formula C13H24N2O7 B8020367 oxalic acid tert-butyl (3aS,6aS)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate hydrate

oxalic acid tert-butyl (3aS,6aS)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate hydrate

Cat. No.: B8020367
M. Wt: 320.34 g/mol
InChI Key: WJPXHZKCDQVEQO-DBEJOZALSA-N
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Description

Oxalic acid tert-butyl (3aS,6aS)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate hydrate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring fused with a cyclopentane ring, and an oxalic acid moiety. The presence of the tert-butyl group and the hydrate form further adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid tert-butyl (3aS,6aS)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate hydrate typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyrrole derivative with tert-butyl oxalate under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is then purified through crystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid tert-butyl (3aS,6aS)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxalate derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate esters, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Oxalic acid tert-butyl (3aS,6aS)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of oxalic acid tert-butyl (3aS,6aS)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate hydrate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate
  • tert-Butyl (3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate

Uniqueness

Oxalic acid tert-butyl (3aS,6aS)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate hydrate stands out due to its specific structural features, such as the fused pyrrole and cyclopentane rings and the presence of the oxalic acid moiety

Properties

IUPAC Name

tert-butyl (3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.C2H2O4.H2O/c1-11(2,3)15-10(14)13-5-4-8-6-12-7-9(8)13;3-1(4)2(5)6;/h8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6);1H2/t8-,9+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPXHZKCDQVEQO-DBEJOZALSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CNC2.C(=O)(C(=O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CNC2.C(=O)(C(=O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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